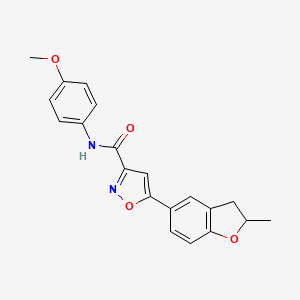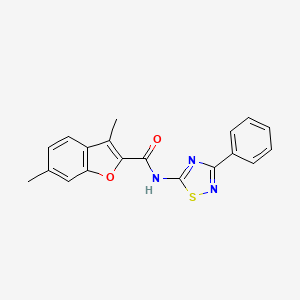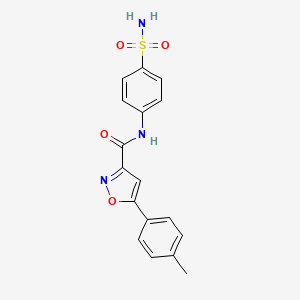![molecular formula C18H15ClN2OS B11362219 N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11362219.png)
N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 4-chlorobenzylamine with 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a potential drug candidate.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways. It inhibits the activity of specific kinases and proteases, leading to the suppression of cell proliferation and inflammation.
Pathways Involved: The compound modulates signaling pathways such as the NF-κB and MAPK pathways, which are crucial for cell survival and inflammation. By inhibiting these pathways, the compound exerts its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can be compared with other similar thiazole derivatives:
Similar Compounds:
Uniqueness: The presence of the 4-chlorophenyl and 4-methyl-2-phenyl substituents in the thiazole ring enhances the compound’s biological activity and specificity. The unique combination of these substituents contributes to its potent antimicrobial, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C18H15ClN2OS |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-16(23-18(21-12)14-5-3-2-4-6-14)17(22)20-11-13-7-9-15(19)10-8-13/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
MTOCUQCTDIDYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362154.png)


![N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11362169.png)

![Ethyl 4-methyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11362191.png)
![4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11362199.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11362207.png)
![N-(2,3-dimethylphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11362213.png)
![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide](/img/structure/B11362217.png)
![5-(4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11362228.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362230.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11362231.png)
